
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The bromination can be achieved using bromine or N-bromosuccinimide in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
化学反应分析
Types of Reactions
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium thiolate, primary amines, or sodium alkoxide in polar solvents.
Major Products Formed
Oxidation: Nitro-pyrazole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Thiol-pyrazole, amino-pyrazole, or alkoxy-pyrazole derivatives.
科学研究应用
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
3-Amino-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
3-Amino-4-fluoro-1H-pyrazole: Similar structure but with a fluorine atom instead of bromine.
3-Amino-4-iodo-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain molecular targets compared to its chloro, fluoro, and iodo analogs .
属性
分子式 |
C7H11BrN4O |
|---|---|
分子量 |
247.09 g/mol |
IUPAC 名称 |
2-(3-amino-4-bromopyrazol-1-yl)butanamide |
InChI |
InChI=1S/C7H11BrN4O/c1-2-5(7(10)13)12-3-4(8)6(9)11-12/h3,5H,2H2,1H3,(H2,9,11)(H2,10,13) |
InChI 键 |
ZIWJZNZKKBVAGL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)N)N1C=C(C(=N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


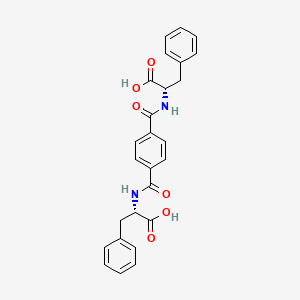
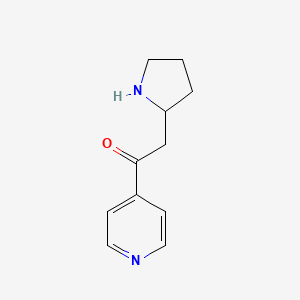
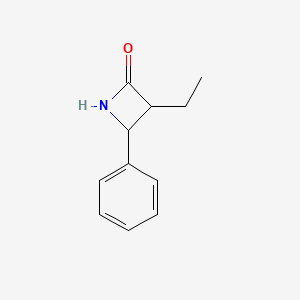
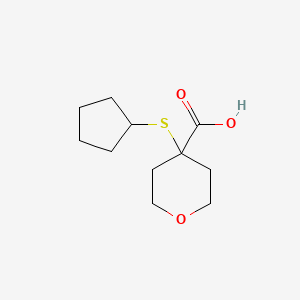
![3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine](/img/structure/B13064796.png)
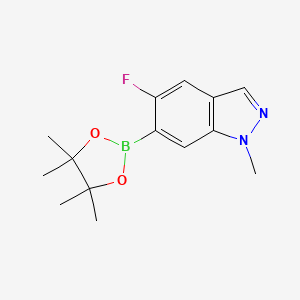
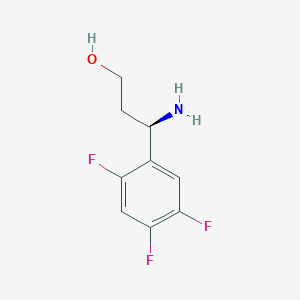





![(2S)-2-[[4-[2-(8-amino-4-hydroxy-10-oxo-2-oxa-5,7,9-triazatricyclo[4.4.0.01,3]deca-5,7-dien-3-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B13064850.png)
![2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13064854.png)
